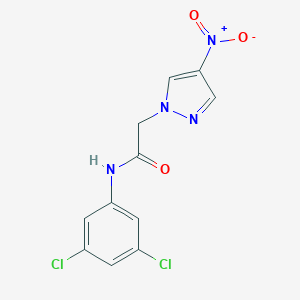
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of amides and is widely used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is known to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It achieves this by binding to the active site of the enzyme and preventing the substrate from binding. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. The exact mechanism of this effect is not fully understood, but it is believed to be related to the inhibition of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases such as Alzheimer’s and Parkinson’s. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been shown to improve cognitive function and memory in animal models, which may have potential applications in the treatment of cognitive disorders. Furthermore, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to have analgesic properties, which may be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed through various analytical techniques such as NMR and mass spectrometry. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is also relatively stable, which makes it suitable for long-term storage. However, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Furthermore, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has not been extensively studied in humans, and its safety profile is not fully understood.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore the use of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide as a probe in biochemical and biophysical studies. Furthermore, there is a need for more studies on the safety profile of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide in humans, which may pave the way for its use in clinical trials. Overall, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is a promising compound with potential applications in various fields of research.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is synthesized through the reaction of 2,4-dimethoxybenzoyl chloride with 3-methylphenol in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified through column chromatography to obtain a pure form of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been extensively used in scientific research for various purposes. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals and bioactive molecules. N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science. Furthermore, N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been used as a probe in biochemical and biophysical studies to investigate protein-ligand interactions and enzyme kinetics.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-7-15(10-12)23-13(2)18(20)19-16-9-8-14(21-3)11-17(16)22-4/h5-11,13H,1-4H3,(H,19,20) |
InChI Key |
ANDRQBCCEJGYJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)




![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)